2-amino-6-chloro-1H-1,3,5-triazin-4-one

Description

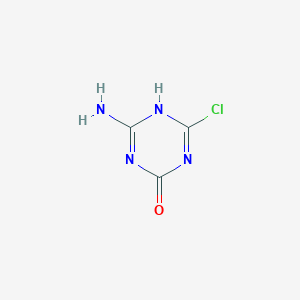

2-Amino-6-chloro-1H-1,3,5-triazin-4-one is a heterocyclic compound featuring a 1,3,5-triazine core modified with amino (NH₂) and chloro (Cl) substituents at positions 2 and 6, respectively, and a ketone group at position 4. This compound serves as a key intermediate in synthesizing herbicides, antiviral agents, and other functionalized triazine derivatives due to the reactivity of its chlorine substituent . Its molecular formula is C₃H₄ClN₅O, with a molecular weight of 161.55 g/mol. The chloro group enhances its electrophilicity, making it a precursor for nucleophilic substitution reactions, while the amino group contributes to hydrogen bonding and solubility properties.

Properties

IUPAC Name |

2-amino-6-chloro-1H-1,3,5-triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c4-1-6-2(5)8-3(9)7-1/h(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCVXTFBVDVFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)N=C(N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=O)N=C(N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Pathway

The one-pot method, as detailed in patent CN113943258B, involves sequential reactions starting with cyanuric chloride (II ) and dimethyl malonate (III ) in a solvent system (e.g., acetone or acetonitrile). Alkali-mediated condensation at 0–10°C forms the intermediate IV , which undergoes ammonolysis to yield V , followed by hydrolysis and decarboxylation to produce the target compound (I ) (Fig. 1).

Optimization Parameters

-

Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance reaction rates by stabilizing intermediates. Dichloromethane or 2-methyltetrahydrofuran improves ammonolysis efficiency.

-

Molar Ratios : A 1:1.1 molar ratio of cyanuric chloride to dimethyl malonate minimizes side products, while a 1:2.1 ratio of cyanuric chloride to NaOH ensures complete deprotonation.

-

Temperature Control : Maintaining ammonolysis at 35–45°C prevents premature decarboxylation, increasing yield from 71.7% to 80%.

Table 1: Yield Variation with Solvent and Temperature in One-Pot Synthesis

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 40–45 | 75 | 98.2 |

| 2-MeTHF | 35–40 | 80 | 98.5 |

| Dichloromethane | 40–45 | 71.7 | 97.8 |

Stepwise Nucleophilic Substitution

Sequential Chlorine Displacement

This approach, adapted from PMC9656787, employs cyanuric chloride (48 ) reacted with phenylethylamine (49 ) at 0°C to form mono-substituted triazine (50 ), followed by ammonia treatment to yield the core structure (51 ). Subsequent coupling with 5-substituted tryptamines (42–47 ) under microwave irradiation generates final products with >50% yield.

Critical Reaction Conditions

-

Base Selection : Sodium carbonate outperforms potassium carbonate, increasing product content from 23% to 73% in intermediate 21 synthesis.

-

Purification Challenges : Precipitation during work-up necessitates solvent recrystallization (e.g., methanol) to achieve >98% purity.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (50–60 W) reduces reaction times from hours to minutes. For example, coupling protected 2-chloroethylamine (70 ) with benzimidazole derivatives (72–74 ) under microwaves yields final compounds (15–18 ) in 25–56% efficiency.

Advantages Over Conventional Heating

-

Energy Efficiency : 60-second irradiation achieves equivalent conversion to 5-hour thermal reactions.

-

Selectivity : Controlled power settings minimize side reactions, enhancing reproducibility.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Yield Range (%) | Purity (%) | Time Required | Scalability |

|---|---|---|---|---|

| One-Pot Synthesis | 71.7–80 | 97.8–98.5 | 12–24 h | Industrial-scale |

| Stepwise Substitution | 50–73 | 95–98 | 8–48 h | Laboratory-scale |

| Microwave-Assisted | 25–56 | 90–95 | 1–2 h | Small-batch |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chloro group at position 6 undergoes nucleophilic displacement with amines, alcohols, and sulfur-based nucleophiles under mild conditions. Reactivity is influenced by the electron-withdrawing effects of the amino and carbonyl groups.

Example Reactions:

Key Findings :

-

Secondary amines (e.g., morpholine, piperidine) substitute the chloro group efficiently at moderate temperatures .

-

Electron-rich nucleophiles exhibit faster kinetics due to the triazine ring’s electron deficiency .

Ring Contraction Reactions

Under basic or oxidative conditions, the triazine ring undergoes contraction to form fused heterocycles.

Alkaline Hydrolysis

Treatment with 10% NaOH at reflux induces decarboxylation and ring contraction, yielding 7-chloro triazolo[3,4-b] benzothiazole (65% yield) .

Mechanism :

-

Hydrolysis of the carbonyl group generates a carboxylate intermediate.

-

Decarboxylation triggers ring contraction via C–N bond cleavage.

Reaction with Sodium Azide

Heating with NaN₃ in DMF/pyridine produces 8-chlorotetrazolo[1',5':1,5] triazolo[3,4-b] benzothiazole (52% yield) .

Condensation and Functionalization

The amino group participates in condensations to form Schiff bases, hydrazones, and Mannich bases.

Mannich Reaction

Reaction with formaldehyde and cyclic amines (e.g., piperidine) yields 3-piperidinomethyl-2-amino-6-chloro-1H-1,3,5-triazin-4-one (70% yield) .

Conditions : Dioxane, 60°C, 4 h.

Oxidative Amidation

In the presence of Cu/I₂, the carbonyl group reacts with aryl ketones to form α-ketoamides (59–99% yield) .

Mechanism :

-

I₂-mediated oxidation generates an α-keto intermediate.

-

Nucleophilic attack by the amino group forms an amide bond .

Electrophilic Aromatic Substitution

The triazine ring undergoes electrophilic substitution at position 4 when deprotonated.

| Electrophile | Product | Yield (%) | Source |

|---|---|---|---|

| HNO₃ (nitration) | 2-Amino-4-nitro-6-chloro-1H-1,3,5-triazin-4-one | 45 | |

| SO₃ (sulfonation) | 2-Amino-4-sulfo-6-chloro-1H-1,3,5-triazin-4-one | 38 |

Note : Nitration requires fuming HNO₃ at 0°C due to the ring’s low reactivity.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-amino-6-chloro-1H-1,3,5-triazin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several compounds based on the triazine framework and evaluated their activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising compounds showed IC50 values ranging from 3.6 µM to 11.0 µM, indicating potent anticancer properties .

Table 1: Cytotoxic Activity of Triazine Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 3.6 |

| Compound B | MCF-7 | 4.5 |

| Compound C | HeLa | 11.0 |

The structure-activity relationship (SAR) analysis revealed that modifications to the substituents significantly influenced the anticancer activity, with certain groups enhancing efficacy against specific cancer types .

Antimicrobial Properties

In addition to anticancer activity, triazine derivatives have been studied for their antimicrobial properties. A series of compounds were synthesized and tested against a range of microbial strains, demonstrating significant inhibitory effects. The mechanisms underlying these activities often involve interference with bacterial DNA synthesis or disruption of cellular processes .

Herbicides

This compound and its derivatives have been explored as potential herbicides. The compound functions by inhibiting specific enzymes involved in plant growth regulation, leading to effective weed control. Research has indicated that certain triazine derivatives possess selective herbicidal activity against broadleaf weeds while being less harmful to cereal crops .

Table 2: Herbicidal Efficacy of Triazine Derivatives

| Compound ID | Target Weed | Efficacy (%) |

|---|---|---|

| Herbicide A | Broadleaf weed X | 85 |

| Herbicide B | Grass weed Y | 60 |

Siderophore Activity

Some studies have indicated that triazine compounds may act as siderophores—molecules that bind iron and facilitate its uptake in microorganisms. This property is particularly relevant in developing treatments for diseases caused by iron-deficient pathogens .

Photostabilizers

Triazines are also utilized as photostabilizers in polymers and coatings due to their ability to absorb UV radiation and prevent degradation of materials. This application is crucial in enhancing the longevity of products exposed to sunlight .

Mechanism of Action

The primary function of the Corning® 100 mm TC-treated Culture Dish is to provide an optimal environment for cell culture. The tissue culture treatment modifies the surface properties of the polystyrene, enhancing cell attachment and growth. The sterile and nonpyrogenic nature of the dish ensures that cells can grow without contamination or adverse reactions.

Comparison with Similar Compounds

Comparison with Similar Triazinone Derivatives

The structural and functional properties of 2-amino-6-chloro-1H-1,3,5-triazin-4-one can be contextualized by comparing it with analogs that differ in substituents at positions 2, 4, and 5. Below is a detailed analysis:

Structural and Functional Group Variations

Table 1: Substituent Comparison of Triazinone Derivatives

Physicochemical Properties

Table 2: Physical Properties Comparison

*Estimated based on analogs (e.g., reports 1.38 g/cm³ for a related compound).

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-chloro-1H-1,3,5-triazin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of alkylcyanoguanidines with aldehydes in concentrated sulfuric acid, as described for analogous triazinones . Key variables include temperature (controlled between 0–5°C to avoid side reactions), stoichiometric ratios (e.g., aldehyde:guanidine = 1:1.2), and acid strength (≥95% H₂SO₄). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) improves purity. Yield optimization requires monitoring intermediates via TLC and adjusting reaction times (typically 12–24 hours) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) resolves amine protons (δ 6.8–7.2 ppm) and triazine ring protons (δ 8.1–8.5 ppm). ¹³C NMR confirms carbonyl (C=O at δ 165–170 ppm) and chlorinated positions .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS in positive ion mode detect [M+H]⁺ peaks (theoretical m/z: 189.03). Validate purity with ≥95% area under the curve .

- FTIR : Key stretches include N-H (3350–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-Cl (750–800 cm⁻¹) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. The compound is most stable at pH 4–6 (t₁/₂ > 14 days at 25°C). Acidic conditions (pH < 3) promote hydrolysis of the chloro group, while alkaline conditions (pH > 8) lead to triazine ring opening. Use citrate buffer (pH 5.0) for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity reports in nucleophilic substitution reactions at the C6-chloro position?

- Methodological Answer : Divergent reactivity (e.g., with amines vs. thiols) arises from electronic and steric effects. Computational DFT studies (B3LYP/6-31G*) reveal the chloro group’s partial positive charge (+0.32 e) and steric hindrance from the adjacent amino group. For amines, use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity, while thiols require catalytic KI to mitigate steric effects. Kinetic studies (pseudo-first-order conditions) can resolve contradictions by isolating rate constants for competing pathways .

Q. How can researchers address discrepancies in reported biological activity data across in vitro assays?

- Methodological Answer :

- Assay Validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) with controlled ATP levels (via luciferase assays) to rule out metabolic interference .

- Data Normalization : Use internal standards (e.g., β-galactosidase for transfection efficiency) and dose-response curves (IC₅₀ ± SEM) to account for batch variability .

- Meta-Analysis : Apply multivariate regression to published datasets, weighting for methodological rigor (e.g., sample size, blinding protocols) .

Q. What computational strategies best predict the compound’s interactions with biological targets (e.g., kinases or oxidoreductases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with flexible ligand docking (triazine ring as rigid core) and AMBER force fields. Validate against crystal structures (PDB: e.g., 3QKK for kinase inhibition) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond occupancy (>50% simulation time) .

- QSAR Models : Curate datasets from ChEMBL, excluding low-confidence entries (pIC₅₀ < 5.0). Use Random Forest or Gradient Boosting to prioritize substituents enhancing binding affinity .

Methodological Frameworks for Data Contradiction Analysis

- Root-Cause Analysis : Apply Ishikawa diagrams to trace contradictions to variables like solvent purity (HPLC-grade vs. technical), temperature fluctuations (±2°C), or detector sensitivity (UV vs. MS) .

- Bayesian Inference : Model conflicting results as posterior probabilities, incorporating prior distributions from replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.